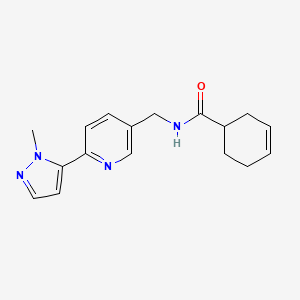

N-((6-(1-メチル-1H-ピラゾール-5-イル)ピリジン-3-イル)メチル)シクロヘキサ-3-エンカルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is attached to a pyridine ring, another type of heterocyclic aromatic organic compound . Additionally, the molecule contains a cyclohexene ring and a carboxamide group.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography could be used to analyze the structure .科学的研究の応用

- この化合物は、ヒンジ領域に珍しいシステインを持つ特定のキナーゼの潜在的な阻害剤として研究されてきました。 注目すべきことに、MPS1、MAPKAPK2、およびp70S6Kβ/S6K2などのキナーゼに対して阻害活性を示しました .

- ピラゾールを有する化合物には、私たちの関心の対象となる化合物も含まれており、多様な薬理学的効果を示しています。 一部の誘導体は、強力な抗リーシュマニアおよび抗マラリア活性を示します .

- 私たちの化合物に関連するいくつかの合成された化合物が抗真菌活性を示しました。 たとえば、6a、6b、および6cなどの誘導体は、100 µg/mLでGibberella zeaeに対して50%以上の阻害を示し、市販の殺菌剤を凌駕しました .

- 私たちの化合物と構造的に関連する一連のN-(1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3-メチル-1H-ピラゾール-5-イル)アセトアミドエーテルは、GIRKチャネル活性化剤として特徴付けられました .

- 計算研究は、関連化合物の強力なインビトロ抗前鞭毛体活性を正当化しました。 私たちの化合物がLmPTR1ポケット(活性部位)に適合するパターンは、良好な結合エネルギーを示唆しています .

- この化合物の合成は、ブッフバルト・ハルトウィッグアリールアミノ化と求核置換反応を含む3段階の手順で行われます。 その構造は、さまざまな分光学的手法によって確認されました .

タンパク質キナーゼ阻害

抗リーシュマニアおよび抗マラリア活性

抗真菌特性

Gタンパク質依存性内向き整流性カリウム(GIRK)チャネル活性化

分子シミュレーション研究

化学合成とキャラクタリゼーション

要約すると、N-((6-(1-メチル-1H-ピラゾール-5-イル)ピリジン-3-イル)メチル)シクロヘキサ-3-エンカルボキサミドは、キナーゼ阻害から抗寄生虫活性まで、さまざまな研究分野で有望です。研究者はその潜在的な用途を探求し続けており、将来の研究にとって興味深い化合物となっています。 🌟 .

作用機序

Mode of Action

It is known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Pyrazole-bearing compounds are known for their diverse pharmacological effects, suggesting that they may interact with multiple biochemical pathways

生化学分析

Biochemical Properties

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is known to interact with various enzymes, proteins, and other biomolecules . It has been found to have a high affinity for the RET (c-RET) enzyme, acting as an effective inhibitor with an IC50 value of approximately 0.4 nM . This interaction is believed to be due to the compound’s specific structural features, which allow it to bind tightly to the enzyme’s active site .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It has been shown to specifically inhibit RET signaling in cancer cells with RET mutations, effectively suppressing their proliferation . This suggests that N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide exerts its effects at the molecular level through several mechanisms. It binds to the active site of the RET enzyme, inhibiting its activity and thereby suppressing RET signaling . This binding interaction is believed to involve both enzyme inhibition and activation, as well as changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide have been observed to change over time. The compound has been found to have excellent thermal stability, with a predicted boiling point of 799.1±60.0 °C . It is also highly soluble in DMSO, suggesting that it may be stable and effective in in vitro or in vivo studies over extended periods .

Dosage Effects in Animal Models

The effects of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide vary with different dosages in animal models. While specific dosage effects have not been reported, the compound’s potent inhibitory activity against the RET enzyme suggests that it may have significant effects at low doses

Metabolic Pathways

Given its interaction with the RET enzyme, it is likely that the compound is involved in pathways related to RET signaling

Transport and Distribution

Given its solubility in DMSO, it is likely that the compound can readily diffuse across cell membranes

Subcellular Localization

Given its interaction with the RET enzyme, it is likely that the compound is localized to areas of the cell where RET signaling occurs

特性

IUPAC Name |

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-21-16(9-10-20-21)15-8-7-13(11-18-15)12-19-17(22)14-5-3-2-4-6-14/h2-3,7-11,14H,4-6,12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBIHKNNCTYZFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3CCC=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone](/img/structure/B2423167.png)

![7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2423168.png)

![5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2423169.png)

![N~1~-cyclohexyl-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2423173.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2423177.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2423183.png)

![1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2423184.png)

![1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2423186.png)

![(E)-ethyl 2-(isonicotinoylimino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2423189.png)

![1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene](/img/structure/B2423190.png)